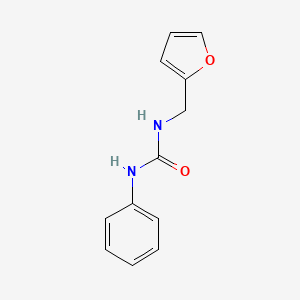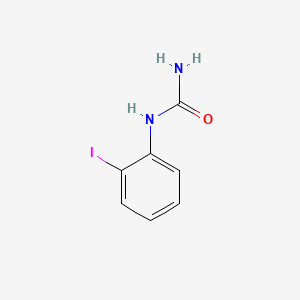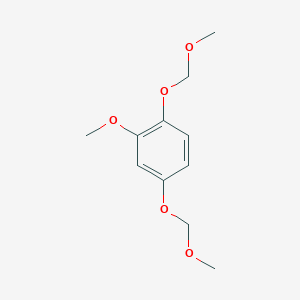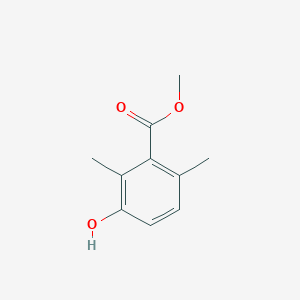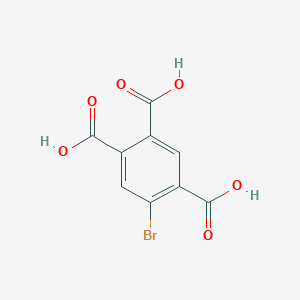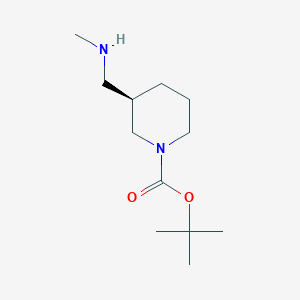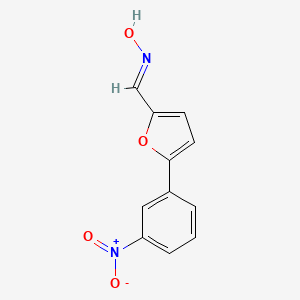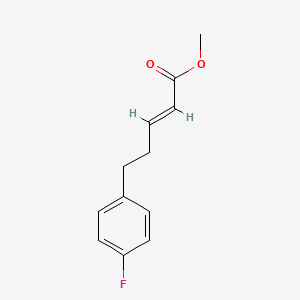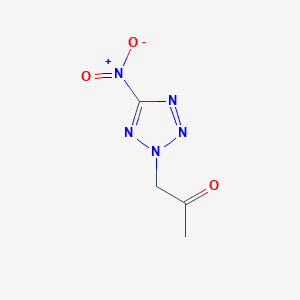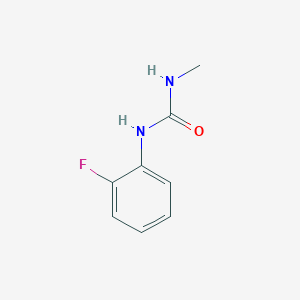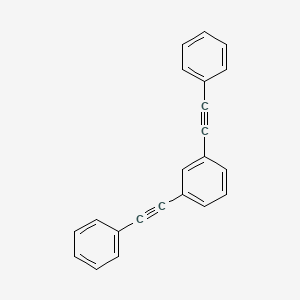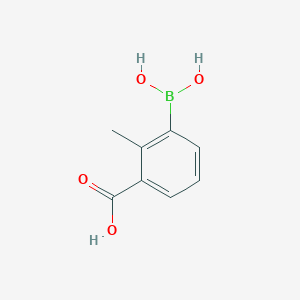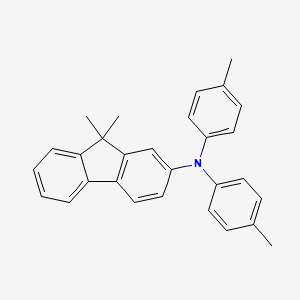
9H-Fluoren-2-amine, 9,9-dimethyl-N,N-bis(4-methylphenyl)-
Overview
Description
9H-Fluoren-2-amine, 9,9-dimethyl-N,N-bis(4-methylphenyl)- is a chemical compound with potential applications in scientific research. This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon with various biological and pharmaceutical properties. 9H-Fluoren-2-amine, 9,9-dimethyl-N,N-bis(4-methylphenyl)- has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. In
Scientific Research Applications
Organosolubility and Optical Transparency in Polyimides
Fluorene derivatives have been utilized in the development of novel polyimides, characterized by their organosolubility and optical transparency. Such polyimides exhibit low moisture absorptions, low dielectric constants, and excellent thermal stability, making them suitable for electronic and optical applications. The incorporation of fluorene units into the polymer backbone contributes to the improved solubility and film-forming properties of these materials, along with their ability to form transparent and flexible films suitable for high-performance applications (Zhang et al., 2010).
Optoelectronic Properties for OLEDs
Fluorene-based derivatives exhibit significant potential in optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs). The optoelectronic properties, such as UV-Vis absorption, photoluminescence (PL), and electroluminescence (EL) spectra, of these compounds have been extensively studied, showing promising results for their application in OLEDs. The fluorene derivatives contribute to broad emission bands and high PL peaks, indicative of their efficiency as electroluminescent materials (Yu et al., 2009).
Multifunctional Materials for High-Performance OLEDs
In another study, fluorene derivatives were integrated into the design of multifunctional materials for OLEDs. These materials, featuring a highly twisted tetrahedral conformation, were used in solution-processed blue phosphorescent OLEDs, showcasing high efficiencies and brightness. This indicates the role of fluorene derivatives in achieving high-performance OLEDs through improved solubility and chemical miscibility (Ye et al., 2010).
Synthesis and Properties of Aromatic Polyamides
Research has also extended to the synthesis and characterization of new diphenylfluorene-based aromatic polyamides derived from fluorene compounds. These polyamides exhibit high thermal stability, solubility in various organic solvents, and the ability to form flexible and tough films. Such properties are essential for applications in high-performance materials and coatings (Hsiao et al., 1999).
Electron-Blocking Materials for OLEDs
Fluorene derivatives have been explored as electron-blocking materials in OLEDs, contributing to improved charge balance and device lifetime. The structural modifications of fluorene units play a significant role in the performance of OLEDs, affecting their optical properties and stability (Hu et al., 2020).
properties
IUPAC Name |
9,9-dimethyl-N,N-bis(4-methylphenyl)fluoren-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N/c1-20-9-13-22(14-10-20)30(23-15-11-21(2)12-16-23)24-17-18-26-25-7-5-6-8-27(25)29(3,4)28(26)19-24/h5-19H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQSBKNRMOWBLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC4=C(C=C3)C5=CC=CC=C5C4(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455608 | |
| Record name | 9H-Fluoren-2-amine, 9,9-dimethyl-N,N-bis(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Fluoren-2-amine, 9,9-dimethyl-N,N-bis(4-methylphenyl)- | |
CAS RN |
132571-92-7 | |
| Record name | 9,9-Dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132571-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluoren-2-amine, 9,9-dimethyl-N,N-bis(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(1H-imidazol-2-ylmethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B3046836.png)
